Bio-Based Building Blocks: Chemical Structure, Synthesis, and Applications of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan
Bio-Based Building Blocks: Chemical Structure, Synthesis, and Applications of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan
Executive Summary
The transition from petroleum-derived monomers to renewable, bio-based alternatives is a critical objective in modern materials science and drug development. 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan , commonly known as isosorbide diallyl ether (IDE) , has emerged as a highly versatile platform chemical[1]. Characterized by a rigid bicyclic core derived from natural hexose sugars, IDE imparts exceptional thermomechanical stability to downstream polymers[2]. This technical guide explores the structural properties, causal synthetic methodologies, and advanced applications of IDE, providing self-validating protocols for researchers integrating this molecule into novel material architectures.
Structural Identity and Physicochemical Profile
The core of IDE is based on isosorbide (1,4:3,6-dianhydro-D-glucitol), a dianhydrohexitol featuring two fused tetrahydrofuran rings in a rigid, V-shaped geometry[2]. In IDE, the native exo (C2) and endo (C5) hydroxyl groups are functionalized with allyloxy ethers[2]. This transformation replaces hydrogen-bonding sites with highly reactive terminal alkenes, drastically altering the molecule's solubility and reactivity profile, making it an ideal candidate for radical step-growth polymerizations and electrophilic additions[3].
Table 1: Quantitative Chemical and Physical Properties
| Parameter | Value | Source |
| IUPAC Name | (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | [4] |
| Common Names | Isosorbide diallyl ether (IDE), Diallyl isosorbide | [1] |
| CAS Number | 103536-97-6 | [4],[5] |
| Molecular Formula | C₁₂H₁₈O₄ | [1] |
| Epoxide Equivalent Weight | 129 Daltons (upon conversion to diglycidyl ether) | [6] |
| Appearance | Clear, viscous liquid | [7] |
Synthesis Methodology: Phase-Transfer Catalyzed Etherification
The standard synthesis of IDE employs a Williamson etherification. Because the isosorbide alkoxide is highly hydrophilic and allyl bromide is lipophilic, a biphasic system is required[1].
Mechanistic Causality: Aqueous sodium hydroxide (NaOH) is utilized to deprotonate the hydroxyl groups. To overcome the biphasic barrier, Tetrabutylammonium bromide (TBAB) is introduced as a Phase Transfer Catalyst (PTC)[1]. TBAB shuttles the deprotonated isosorbide alkoxide into the organic phase, drastically accelerating the S_N2 nucleophilic substitution with allyl bromide[1]. A stoichiometric excess of allyl bromide (2.2 equivalents) is critical to ensure complete conversion of the sterically hindered endo-OH group, thereby preventing the formation of mono-allylated impurities[1].
Synthesis workflow of Isosorbide Diallyl Ether via Williamson etherification.
Protocol 1: Step-by-Step Synthesis of IDE
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Solubilization: Dissolve 0.1 mol (14.6 g) of isosorbide in 25 mL of distilled water containing 8.8 g of NaOH to form the alkoxide intermediate[1].
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Catalyst & Reactant Addition: Add 1.46 g of TBAB, followed by 0.22 mol (26.6 g) of allyl bromide[1].
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Reflux: Heat the biphasic mixture to 75 °C and reflux under vigorous stirring for 7 hours[1].
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Extraction: Cool to room temperature. Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 × 20 mL)[1].
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Neutralization & Washing: Neutralize the combined organic layers with 1 M HCl (120 mL), then wash with distilled water (4 × 30 mL) to remove residual salts[1].
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Purification: Remove volatiles via vacuum distillation. The typical yield is 70-75% with a purity of ≥99%[7].
Self-Validating System (Quality Control): The success of this protocol is self-validating via FTIR spectroscopy. Complete conversion is confirmed by the total disappearance of the broad hydroxyl (-OH) stretching band at ~3360 cm⁻¹ and the emergence of characteristic allyl C=C stretching at 1646 cm⁻¹ and =C-H stretching at 3080 cm⁻¹[1].
Downstream Transformations and Advanced Applications
The terminal alkenes of IDE make it a highly reactive platform for synthesizing advanced polymers, epoxies, and diols.
Downstream chemical transformations of IDE into advanced bio-based materials.
Thiol-Ene Photopolymerization
IDE undergoes rapid, oxygen-insensitive step-growth radical polymerization with multifunctional thiols (e.g., trimethylolpropane trimercaptopropionate, 3SH)[1]. The resulting polythioethers exhibit high elastic modulus and can withstand temperatures up to 300 °C without degradation[8].
Protocol 2: Preparation of IDE-Based Thiol-Ene Coatings
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Formulation: Mix IDE with a multifunctional thiol (e.g., 3SH) in a strict 1:1 allyl-to-thiol stoichiometric ratio[1].
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Initiator Addition: Add a photoinitiator at 1-2 wt% and stir until completely homogenized[1].
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Degassing: Degas the liquid precursors under vacuum. Causality: Removing trapped air prevents micro-void formation, ensuring optical clarity and mechanical integrity of the final film[1].
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Curing: Pour the mixture into Teflon molds (e.g., 10 × 20 × 1 mm) and irradiate under UV light (λ = 365 nm)[1].
Self-Validating System: The curing process is validated by real-time physical observation. The transition from a low-viscosity liquid to a high-modulus elastomer confirms network formation, while optical transparency indicates successful degassing[1].
Epoxidation to Isosorbide Diglycidyl Ether
IDE can be oxidized using meta-chloroperbenzoic acid (m-CPBA) in methylene chloride to yield isosorbide diglycidyl ether[6]. This bio-based epoxy resin has an epoxide equivalent weight of 129 Daltons and serves as a non-endocrine-disrupting alternative to Bisphenol A (BPA)[6],[9].
Reductive Hydroformylation
Through a tandem catalytic process using a[Rh(acac)(CO)₂/amine] system under CO/H₂ pressure, the carbon-carbon double bonds of IDE can be converted into primary alcohols[3]. This hydrohydroxymethylation yields bis-primary alcohols (up to 79% yield) which act as rigid chain extenders in the synthesis of advanced polyurethanes and polyesters[3],[10].
Quantitative Performance Metrics in Formulations
IDE is frequently used as a base matrix for functional coatings. For example, when IDE-based thiol-ene networks are doped with a polymerizable fluorinated quaternary phosphonium salt (PFQPS), the resulting films exhibit exceptional antibacterial properties[11].
Table 2: Antibacterial Efficacy of IDE/PFQPS Thiol-Ene Coatings
| Formulation | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
| IDE + 3SH (Base Matrix) | 0 | 0 |
| IDE + 3SH + 1% PFQPS | Active (Low) | Active (Low) |
| IDE + 3SH + 10% PFQPS | 82 ± 5 | 18 ± 1.9 |
Data derived from the integration of PFQPS into IDE photopolymerized networks, demonstrating the viability of IDE as a structural backbone for smart biomaterials[11].
Conclusion
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (IDE) represents a critical intersection between green chemistry and high-performance materials. By leveraging its rigid bicyclic structure and highly reactive terminal alkenes, researchers can synthesize a wide array of advanced polymers—ranging from high-modulus polythioethers to BPA-free epoxy resins. The standardized, self-validating protocols detailed in this guide ensure reproducible integration of this bio-sourced monomer into next-generation material workflows.
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- 5. 103536-97-6|(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan|BLD Pharm [bldpharm.com]
- 6. US20150307650A1 - Isosorbide-derived epoxy resins and methods of making same - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US9605108B2 - Isosorbide-derived epoxy resins and methods of making same - Google Patents [patents.google.com]
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